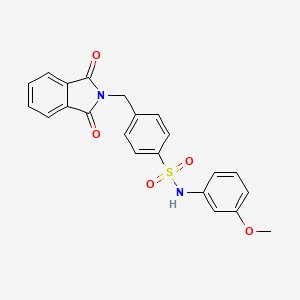

4-((1,3-二氧代异吲哚啉-2-基)甲基)-N-(3-甲氧基苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

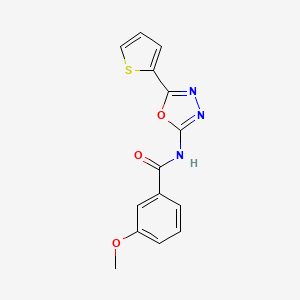

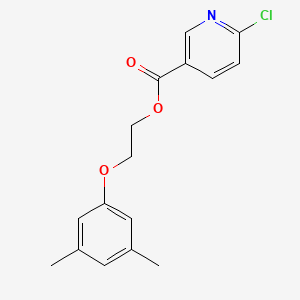

The compound 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. The structure of this compound suggests that it may possess similar properties to other sulfonamide derivatives, which have been studied for their antimicrobial and anticancer activities. The presence of the 1,3-dioxoisoindolin-2-yl group indicates potential reactivity and biological interaction due to the isatin core, which is a known bioactive moiety.

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported, where a series of compounds were synthesized and evaluated for their biological activities . Although the exact synthesis of 4-((1,3-dioxoisoindolin-2-yl)methyl)-N-(3-methoxyphenyl)benzenesulfonamide is not detailed in the provided papers, similar compounds are typically synthesized through the reaction of appropriate sulfonamide precursors with aldehydes or ketones in the presence of acid or base catalysts. The synthesis process often involves the formation of Schiff bases, which are then further modified to introduce various substituents that can affect the biological activity of the final compound.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The crystal structure of a related compound has been studied, showing that it exists in the enol-imine tautomeric form in both solid state and solution . This tautomerism is significant as it can influence the compound's photochromic and thermochromic characteristics, which are associated with proton transfer. The molecular structure, including the arrangement of atoms and the presence of specific functional groups, plays a vital role in the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions due to their functional groups. The reactivity of the isatin moiety, in particular, allows for nucleophilic addition reactions at the carbonyl group, as well as the formation of Schiff bases through condensation with amines. These reactions are often utilized in the synthesis of more complex molecules with potential biological activities. The specific reactivity patterns of these compounds can be exploited to create derivatives with enhanced or targeted biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and crystalline form, which can affect the compound's bioavailability and stability. The presence of methoxy and sulfonamide groups can contribute to the overall lipophilicity of the compound, which is an important factor in its biological activity and pharmacokinetic profile. The crystallographic data of a related compound provides insight into its solid-state characteristics, such as crystal system, cell dimensions, and density .

科学研究应用

光动力疗法和癌症治疗: 皮什金、坎波拉特和厄兹图克 (2020) 的一项研究描述了用苯磺酰胺基取代的新型锌酞箐衍生物的合成。这些化合物表现出对光动力疗法有用的特性,光动力疗法是一种治疗癌症的方法。它们的高单线态氧量子产率和良好的荧光特性使它们成为癌症治疗中潜在的 II 型光敏剂 (Pişkin、Canpolat 和 Öztürk,2020).

抗高血糖活性: 艾萨 (2013) 合成了带有芳基磺酰脲部分的异吲哚啉-1,3-二酮类似物,显示出活性抗高血糖剂。这些化合物(包括 4-((1,3-二氧代异吲哚啉-2-基)甲基)-N-(3-甲氧基苯基)苯磺酰胺的变体)被确认为对高血糖具有活性,可能对糖尿病治疗有用 (Eissa,2013).

细胞毒性和抗肿瘤活性: 古尔等人。(2016) 合成了一系列具有潜在细胞毒活性的苯磺酰胺,这对抗肿瘤活性研究至关重要。这些化合物(包括 4-((1,3-二氧代异吲哚啉-2-基)甲基)-N-(3-甲氧基苯基)苯磺酰胺的衍生物)显示出对人类碳酸酐酶同工型的抑制作用,这与癌症研究有关 (Gul 等,2016).

抗癫痫药的碳酸酐酶抑制剂: 塞西等人。(2016) 研究了二氧代异吲哚啉苯磺酰胺衍生物作为碳酸酐酶抑制剂,特别是抗癫痫活性。他们的研究表明,这些化合物(包括 4-((1,3-二氧代异吲哚啉-2-基)甲基)-N-(3-甲氧基苯基)苯磺酰胺)作为潜在的抗癫痫药 (Sethi、Nayak、Sarkar 和 Verma,2016).

属性

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-29-17-6-4-5-16(13-17)23-30(27,28)18-11-9-15(10-12-18)14-24-21(25)19-7-2-3-8-20(19)22(24)26/h2-13,23H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYZYCAZOOXGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)

![3-butyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523013.png)